Cas no 883231-25-2 ((2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid)

(2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid structure
883231-25-2 structure
Product Name:(2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid
CAS No:883231-25-2
MF:C9H14BN3O4
MW:239.036161899567
MDL:MFCD16251533
CID:850404
PubChem ID:45489688
Update Time:2025-10-29

(2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid
    • (2-((tert-Butoxycarbonyl)amino)-pyrimidin-5-yl)boronic acid
    • [2-[(tert-Butoxycarbonyl)amino]pyrimidin-5-yl]boronic acid
    • 2-(t-Butoxycarbonylamino)pyrimidin-5-ylboronic acid
    • 2-(N-Boc-amino)pyrimidine-5-boronic acid
    • 2-(BOC-Amino)pyrimidine-5-boronic acid
    • [2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidin-5-yl]boronic acid
    • {2-[(tert-Butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid
    • C9H14BN3O4
    • IOLSSXXMDVLBHF-UHFFFAOYSA-N
    • (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronicacid
    • 2-(tert-butoxycarbonyl)pyrimidin-5-ylboronic acid
    • 883231-25-2
    • DTXSID80670447
    • [2-(tert-butoxycarbonylamino)pyrimidin-5-yl]boronic acid
    • SY110396
    • AKOS015838236
    • SCHEMBL1192453
    • (2-{[(tert-butoxy)carbonyl]amino}pyrimidin-5-yl)boronic acid
    • 2-(tert-Butoxycarbonylamino)pyrimidin-5-ylboronic acid
    • EN300-4353958
    • MFCD16251533
    • DS-2003
    • 2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIMIDIN-5-YLBORONIC ACID
    • SB55506
    • (2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid
    • MDL: MFCD16251533
    • Inchi: 1S/C9H14BN3O4/c1-9(2,3)17-8(14)13-7-11-4-6(5-12-7)10(15)16/h4-5,15-16H,1-3H3,(H,11,12,13,14)
    • InChI Key: IOLSSXXMDVLBHF-UHFFFAOYSA-N
    • SMILES: O=C(NC1N=CC(B(O)O)=CN=1)OC(C)(C)C

Computed Properties

  • Exact Mass: 239.10800
  • Monoisotopic Mass: 239.108
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.3±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.531
  • PSA: 104.57000
  • LogP: -0.42360
  • Vapor Pressure: No data available

(2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:883231-25-2)(2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid
Order Number:A849895
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:27
Price ($):668.0/164.0
Email:sales@amadischem.com

Additional information on (2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid

Comprehensive Guide to (2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid (CAS No. 883231-25-2)

(2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid (CAS No. 883231-25-2) is a specialized boronic acid derivative widely used in pharmaceutical research, organic synthesis, and material science. This compound plays a crucial role in Suzuki-Miyaura cross-coupling reactions, a popular method for forming carbon-carbon bonds in drug discovery and fine chemical production. Its unique structure, featuring both a pyrimidine ring and a tert-butoxycarbonyl (Boc) protecting group, makes it particularly valuable for synthesizing complex molecules.

The growing demand for boronic acid-based compounds in medicinal chemistry has increased interest in 883231-25-2. Researchers frequently search for "Boc-protected pyrimidine boronic acid applications" or "CAS 883231-25-2 synthesis methods," highlighting its importance in modern organic chemistry. This compound is especially relevant in the development of kinase inhibitors and other small-molecule therapeutics, aligning with current trends in targeted drug discovery.

From a chemical perspective, (2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid demonstrates excellent stability under various reaction conditions while maintaining good solubility in common organic solvents. These properties make it ideal for multi-step synthetic processes. The Boc group provides selective protection for the amino functionality, allowing for controlled deprotection when needed—a feature highly valued in peptide mimetics and heterocyclic compound synthesis.

In pharmaceutical applications, this compound serves as a key intermediate for creating biologically active pyrimidine derivatives. Recent publications have explored its use in developing potential treatments for various conditions, responding to the increasing search queries about "pyrimidine-based drug candidates 2024." The boronic acid moiety enables efficient conjugation with various aromatic systems, making 883231-25-2 particularly useful for structure-activity relationship (SAR) studies.

The synthesis of (2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid typically involves palladium-catalyzed borylation reactions, a topic frequently searched as "pyrimidine boronic acid preparation." Manufacturers have optimized production processes to ensure high purity levels (>98%), meeting the stringent requirements of pharmaceutical-grade intermediates. Proper handling includes storage under inert atmosphere at low temperatures to maintain stability.

Market analysis shows growing demand for specialty boronic acids like CAS 883231-25-2, driven by expanding research in personalized medicine and fragment-based drug design. Industry reports indicate particular interest from companies developing next-generation kinase inhibitors, with search trends showing increased queries about "boronic acid building blocks for drug discovery." The compound's versatility also extends to materials science applications, including the development of novel organic electronic materials.

Quality control for (2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid involves rigorous analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Researchers often search for "CAS 883231-25-2 characterization data" when verifying compound identity. The availability of detailed spectral data and certificates of analysis has become increasingly important for reproducibility in medicinal chemistry projects.

Recent advancements in flow chemistry and high-throughput screening methodologies have further enhanced the utility of this boronic acid derivative. These developments align with current industry trends toward more efficient synthetic routes, as evidenced by search queries about "automated synthesis of pyrimidine boronic acids." The compound's compatibility with modern parallel synthesis techniques makes it particularly valuable for combinatorial chemistry approaches.

Environmental and safety considerations for 883231-25-2 follow standard laboratory protocols for organoboron compounds. While not classified as hazardous under normal handling conditions, proper personal protective equipment (PPE) is recommended. This information addresses common search queries about "boronic acid safety handling" and "pyrimidine derivative storage conditions."

The future outlook for (2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid remains positive, with anticipated growth in demand from both academic and industrial research sectors. Emerging applications in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development suggest expanding utility. These cutting-edge applications respond to increasing search interest in "new applications of boronic acids in drug development" and "pyrimidine scaffolds in targeted protein degradation."

For researchers sourcing this compound, important considerations include supplier reliability, batch-to-batch consistency, and available technical support—factors frequently searched as "high-quality pyrimidine boronic acid suppliers." Reputable manufacturers provide comprehensive documentation including COA (Certificate of Analysis), MSDS, and synthetic procedure details to support research applications.

In summary, (2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid (CAS No. 883231-25-2) represents a valuable tool for modern synthetic chemistry, particularly in pharmaceutical research. Its unique combination of pyrimidine scaffold, Boc protection, and boronic acid functionality enables diverse applications from drug discovery to materials science. As research trends continue to evolve, this compound maintains its relevance by addressing current challenges in medicinal chemistry and organic synthesis.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:883231-25-2)(2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid
A849895
Purity:99%/99%
Quantity:25g/5g
Price ($):668.0/164.0
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